3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine

Lipophilicity ADME Drug-likeness

Replace metabolically labile benzamide moieties with a stable oxetane bioisostere. 3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine provides: • Balanced polarity & lipophilicity (XLogP3 1.1, TPSA 35.3 Ų) for CNS drug-like properties • 19F NMR handle via para-CF3 group • Conformationally constrained oxetane core for amide carbonyl mimicry Ideal for fragment-based libraries, 19F probe design, and lead optimization.

Molecular Formula C10H10F3NO
Molecular Weight 217.19 g/mol
CAS No. 1349972-67-3
Cat. No. B1442570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine
CAS1349972-67-3
Molecular FormulaC10H10F3NO
Molecular Weight217.19 g/mol
Structural Identifiers
SMILESC1C(CO1)(C2=CC=C(C=C2)C(F)(F)F)N
InChIInChI=1S/C10H10F3NO/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-15-6-9/h1-4H,5-6,14H2
InChIKeyZZJURAPZLDCMBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine Overview


3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine is a 3,3-disubstituted oxetane bearing a primary amine directly attached to the oxetane ring and a 4-trifluoromethylphenyl substituent. It belongs to the aryl oxetane amine class, a group of building blocks increasingly employed as amide bioisosteres and conformational constraints in drug discovery [1]. The compound has a molecular weight of 217.19 g·mol⁻¹, one hydrogen bond donor, five hydrogen bond acceptors, and a computed XLogP3-AA of 1.1, placing it in a lipophilicity range that balances membrane permeability with aqueous solubility [2]. Unlike simple anilines or unsubstituted phenyl oxetane amines, the combination of the electron‑withdrawing para‑CF₃ group and the polar oxetane ring creates a distinctive physicochemical profile that cannot be replicated by in‑class analogs without altering critical drug‑like properties [1].

Why 3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine Is Irreplaceable


Generic substitution among aryl oxetane amines is precluded by substantial differences in lipophilicity, hydrogen‑bonding capacity, and conformational properties that arise from even minor changes in the phenyl substitution pattern or the heterocyclic core [1]. As demonstrated by PubChem‑computed properties, replacing the para‑CF₃ group with an unsubstituted phenyl ring drops the XLogP3-AA from 1.1 to 0.3, while moving the CF₃ group from the para to the meta position yields an identical computed logP but alters molecular shape and potentially target recognition [2][3]. Removing the oxetane ring entirely—as in 4‑(trifluoromethyl)aniline—raises logP to 2.4 and eliminates the oxetane’s capacity to serve as an amide bioisostere, a property specifically leveraged in modern medicinal chemistry [4]. The quantitative evidence below establishes that 3‑(4‑(trifluoromethyl)phenyl)oxetan‑3‑amine occupies a unique property space that makes it the specific choice for projects requiring a para‑CF₃‑aryl oxetane amine with a defined balance of polarity, lipophilicity, and hydrogen‑bond acceptor count.

3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine vs. Closest Analogs


Lipophilicity Window Pre-Optimized for Drug-Likeness

The computed XLogP3-AA for 3-(4-(trifluoromethyl)phenyl)oxetan-3-amine is 1.1 [1]. This value is 0.8 log units higher than the unsubstituted 3-phenyloxetan-3-amine (XLogP3-AA = 0.3) [2], reflecting the lipophilicity contribution of the para-CF₃ group, yet 1.3 log units lower than 4-(trifluoromethyl)aniline (XLogP3 = 2.4) [3], demonstrating the polarity‑enhancing effect of the oxetane ring. The meta‑CF₃ isomer, 3-(3-(trifluoromethyl)phenyl)oxetan-3-amine, shares an identical computed XLogP3-AA of 1.1 but differs in molecular shape and dipole orientation, which may affect target binding [4].

Lipophilicity ADME Drug-likeness

Enhanced Hydrogen-Bond Acceptor Capacity

3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine possesses five hydrogen bond acceptors (the oxetane oxygen, the amine nitrogen, and the three fluorine atoms), compared to only two acceptors in 3-phenyloxetan-3-amine [1][2]. This increased HBA count, combined with a topological polar surface area of 35.3 Ų, provides greater capacity for specific polar interactions with biological targets and contributes to improved aqueous solubility relative to the phenyl analog [1][3]. The alcohol analog 3-(4-(trifluoromethyl)phenyl)oxetan-3-ol retains five HBAs but has a slightly lower TPSA of 29.5 Ų due to the different donor geometry of the hydroxyl group [4].

Hydrogen bonding Solubility Molecular recognition

Conformational Rigidity and Induced-Fit Flexibility

The target compound has one rotatable bond—the C–C bond connecting the oxetane ring to the 4‑trifluoromethylphenyl group—whereas 4‑(trifluoromethyl)aniline has zero rotatable bonds [1][2]. The single rotatable bond introduces a modest degree of conformational freedom that can facilitate induced‑fit binding to protein targets without incurring the large entropic penalty associated with highly flexible molecules. Compared to the fully rigid aniline, this property may enable adaptation to a broader range of binding sites while still maintaining a low conformational penalty relative to molecules with multiple rotatable bonds [3]. The 3‑phenyl analog and the meta‑CF₃ isomer each also have one rotatable bond, confirming that this is a class feature of 3‑aryl oxetane amines, but the para‑CF₃ substitution provides a distinct vector for the electron‑withdrawing group that linear arrangements cannot replicate [4].

Conformational rigidity Entropic penalty Selectivity

Amide Bioisostere via Oxetane Core

Aryl oxetane amines, including 3-(4-(trifluoromethyl)phenyl)oxetan-3-amine, have been validated as amide bioisosteres that can replace benzamide pharmacophores while improving metabolic stability and creating novel intellectual property space [1]. In a landmark study, oxetane amine analogues of benzamide drugs were synthesized via defluorosulfonylative coupling, and ten oxetane analogues of marketed drugs were prepared, demonstrating the broad applicability of this isosteric replacement strategy [1]. By contrast, 4‑(trifluoromethyl)aniline lacks the oxetane ring and therefore cannot function as an amide bioisostere; it reacts as a conventional aniline nucleophile without the potential to replace the amide bond in a molecular scaffold [2]. This class‑level functional differentiation directly impacts the procurement decision for programs seeking to replace a metabolically labile amide bond with a more stable oxetane amine isostere [3]. Note: direct head‑to‑head metabolic stability or in vivo data for this specific compound versus its analogs is not available in the reviewed literature; the differentiation is inferred from the class‑level behavior of aryl oxetane amines as a group.

Amide bioisostere Metabolic stability Intellectual property

High Purity for Reproducible Structure-Activity Data

Multiple vendors list this compound with a minimum purity specification of 98% (HPLC), as reported by Chemenu and Leyan , while some alternative suppliers specify ≥95% purity . A 3% absolute purity difference can correspond to impurity levels that confound biological assay results, particularly in early‑stage screening where off‑target effects may be misattributed to the test compound . For procurement decisions, specifying ≥98% purity reduces the risk of batch‑to‑batch variability that can compromise SAR interpretation and in vivo pharmacokinetic studies.

Purity Batch consistency SAR reproducibility

3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine Applications


Medicinal Chemistry: Amide Bioisostere Replacement

Programs seeking to replace a metabolically labile benzamide moiety with a more stable oxetane amine bioisostere can employ 3‑(4‑(trifluoromethyl)phenyl)oxetan‑3‑amine as the direct building block. The oxetane ring provides the isosteric replacement for the carbonyl group, while the para‑CF₃‑phenyl group preserves the aromatic substitution pattern of the original benzamide [1]. The computed XLogP3-AA of 1.1 and the five hydrogen‑bond acceptors offer a physico chemical profile that balances permeability and solubility, as quantified in the evidence above [2].

Fragment-Based Drug Discovery: Pre-Optimized Fragment

The compound’s low molecular weight (217.19 Da), single rotatable bond, and XLogP3-AA of 1.1 make it an ideal fragment for screening libraries, adhering to the Rule of Three for fragment‑based drug discovery [1]. Its five hydrogen‑bond acceptors enable diverse interaction geometries with protein targets, while the para‑CF₃ group provides a useful ¹⁹F NMR handle for binding assays and metabolic studies [2]. Compared to the unsubstituted phenyl analog (XLogP3-AA 0.3), the CF₃‑substituted compound offers a more drug‑like lipophilicity range [3].

CNS Drug Discovery: Basicity and Polarity Tuning

The oxetane ring is known to reduce amine basicity by approximately 1–2 pKa units relative to non‑cyclic aliphatic amines [1]. When combined with the electron‑withdrawing para‑CF₃ group, this effect can lower the pKa of the primary amine into a range conducive to blood‑brain barrier penetration while maintaining sufficient solubility [1]. The single rotatable bond and moderate TPSA (35.3 Ų) further support CNS drug‑likeness, as TPSA values below 60–70 Ų are generally associated with improved brain permeability [2]. Though direct pKa data are not yet published for this specific compound, the class‑level behavior of oxetane amines and the electron‑withdrawing effect of the para‑CF₃ group support this application scenario [3].

Chemical Biology: ¹⁹F NMR Probe

The presence of the trifluoromethyl group provides a strong, singular ¹⁹F signal suitable for ¹⁹F NMR‑based binding assays and potentially for ¹⁹F MRI applications [1]. Unlike 4‑(trifluoromethyl)aniline, which lacks the oxetane ring and cannot serve as an amide bioisostere, this compound enables simultaneous incorporation of the ¹⁹F label and the oxetane isostere into the same molecular probe [2]. Its computed XLogP3-AA of 1.1 ensures adequate aqueous solubility for biochemical assay conditions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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